Silane, dimethylphenyl(1-phenylethenyl)-

Bottlebrush Polymers Grafting Efficiency Hydrosilylation

Silane, dimethylphenyl(1-phenylethenyl)- (CAS 63935-90-0), also commonly referred to in the literature as dimethyl-[4-(1-phenylvinyl)phenyl]silane or DPE-SiH, is an organosilicon compound with the molecular formula C16H18Si and a molecular weight of 238.40 g/mol. It is a 1,1-diphenylethylene (DPE) derivative characterized by the presence of a silyl-hydride (Si-H) functional group.

Molecular Formula C16H18Si
Molecular Weight 238.40 g/mol
CAS No. 63935-90-0
Cat. No. B14501574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, dimethylphenyl(1-phenylethenyl)-
CAS63935-90-0
Molecular FormulaC16H18Si
Molecular Weight238.40 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CC=C1)C(=C)C2=CC=CC=C2
InChIInChI=1S/C16H18Si/c1-14(15-10-6-4-7-11-15)17(2,3)16-12-8-5-9-13-16/h4-13H,1H2,2-3H3
InChIKeyYMCGBDBROXPJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, dimethylphenyl(1-phenylethenyl)- (CAS 63935-90-0): A Functional Monomer for Precision Polymer Synthesis


Silane, dimethylphenyl(1-phenylethenyl)- (CAS 63935-90-0), also commonly referred to in the literature as dimethyl-[4-(1-phenylvinyl)phenyl]silane or DPE-SiH, is an organosilicon compound with the molecular formula C16H18Si and a molecular weight of 238.40 g/mol . It is a 1,1-diphenylethylene (DPE) derivative characterized by the presence of a silyl-hydride (Si-H) functional group [1]. This compound is not a commodity chemical but a specialized functional monomer, primarily utilized in advanced polymer synthesis, particularly living anionic polymerization, to create well-defined, in-chain functionalized macromolecular architectures [2].

Why Silane, dimethylphenyl(1-phenylethenyl)- Cannot Be Substituted by Generic Silanes in Precision Polymerization


Substituting Silane, dimethylphenyl(1-phenylethenyl)- with a simpler or generic silane is not possible for applications requiring precise, in-chain functionalization of polymers. The compound's unique molecular architecture combines a 1,1-diphenylethylene (DPE) moiety with a pendant silyl-hydride (Si-H) group [1]. This dual functionality is critical: the DPE group enables quantitative, living anionic copolymerization with monomers like styrene to create a well-defined polymer backbone, while the Si-H group remains inert during this step, serving as a latent reactive site for subsequent, highly efficient post-polymerization modifications like hydrosilylation [2]. In contrast, common vinylsilanes (e.g., dimethylphenylvinylsilane, CAS 1125-26-4) or hydrosilanes (e.g., dimethylphenylsilane, CAS 766-77-8) lack this precise, orthogonal reactivity profile. They are typically used as end-capping agents or for random cross-linking, failing to provide the means for sequence-controlled placement of functional handles along a polymer chain, which is essential for creating advanced materials like bottlebrush polymers or sequence-defined block copolymers [3].

Quantitative Differentiation: Comparative Performance Data for Silane, dimethylphenyl(1-phenylethenyl)-


High-Efficiency Post-Polymerization Grafting via Hydrosilylation (>91% Yield)

In the synthesis of sequence-defined bottlebrush polymers, the silyl-hydride groups incorporated into a polystyrene backbone via copolymerization with DPE-SiH were used as grafting sites. The coupling of vinyl-terminated polystyrene branches onto these Si-H sites via hydrosilylation proceeded with an overall coupling efficiency of greater than 91% [1]. This quantitative conversion of latent functional handles into polymer brushes is a defining feature of DPE-SiH's utility and is not a property of simpler silanes like dimethylphenylvinylsilane, which cannot be used to create in-chain functionalized backbones in the same manner.

Bottlebrush Polymers Grafting Efficiency Hydrosilylation Post-Polymerization Modification

Exceptional Thermal Stability for SiC Ceramic Precursor Applications (Residue ~20% at 1200°C)

When evaluated as a precursor for silicon carbide (SiC) ceramics, an oligomer derived from DPE-SiH exhibited a temperature for 5% weight loss (Td(5)) of 270 °C and, importantly, retained a weight residue of approximately 20% even after heating to a temperature near 1200 °C in a nitrogen atmosphere [1]. This demonstrates its ability to form a high-yield ceramic char. In the same study, a closely related DPE derivative, DPE-SiH/OMe, showed a higher Td(5) of 345 °C, highlighting the sensitivity of the thermal profile to the pendant group [1].

SiC Ceramics Preceramic Polymer Thermal Stability Polycarbosilane

Superior Structural Control for Grafted Polymers (Uniform Grafts Show 5.6 nm Hydrodynamic Radius)

The ability of DPE-SiH to control the spacing of branch points along a polymer backbone directly translates into control over the final polymer's physical properties. A uniformly grafted bottlebrush polymer, synthesized using a backbone with evenly distributed Si-H groups from DPE-SiH, was found to have a hydrodynamic radius (Rh) of 5.6 nm [1]. This value was the highest among the architectures tested, demonstrating that the uniform distribution of grafts leads to a more compact and extended conformation in solution. The same study showed that this uniform architecture also exhibited the lowest glass transition temperature (Tg) of 79 °C, which was attributed to its compact grafted structure [1]. This level of architectural control is unattainable with conventional silanes that cannot be used to create sequence-defined backbones.

Bottlebrush Polymers Polymer Architecture Hydrodynamic Radius Sequence Control

Unique Reactivity Ratios Enable True Sequence Determination in Copolymers

The unique kinetic behavior of DPE-SiH during living anionic copolymerization with styrene (St) is the basis for its ability to create sequence-defined polymers. Real-time in situ 1H NMR monitoring revealed that the kinetic curves for DPE-SiH and St consumption nearly coincide, and their apparent kinetic parameters are nearly equal over a broad range of feed ratios [1]. This is in stark contrast to the copolymerization of styrene with unfunctionalized DPE, which does not homopolymerize and forms a tapered block structure. The near-equal reactivity of St and DPE-SiH allows for the synthesis of perfectly alternating and other predetermined sequences simply by controlling the monomer feed [2]. Other DPE derivatives, such as DPE-propyl, exhibit different reactivity profiles, leading to less well-defined sequence distributions [1].

Living Anionic Polymerization Copolymerization Kinetics Sequence Control Reactivity Ratios

Validated Application Scenarios for Silane, dimethylphenyl(1-phenylethenyl)-


Synthesis of Sequence-Defined Bottlebrush Polymers

This is the primary and most thoroughly validated application for this compound. Its use enables the creation of polymer backbones with a pre-determined sequence of reactive Si-H groups. These backbones are then used as a template for grafting polymer chains via a high-efficiency hydrosilylation reaction (>91% coupling yield) to yield well-defined bottlebrush polymers [1]. The ability to control the sequence of grafts (e.g., uniform, alternating, gradient) directly influences the final polymer's hydrodynamic radius and glass transition temperature [2].

Preparation of In-Chain Functionalized Block Copolymers

This compound serves as a versatile intermediate for introducing functional groups precisely at the junction point between two polymer blocks. For example, it has been used to synthesize in-chain functionalized polystyrene-block-poly(dimethylsiloxane) (PS-b-PDMS) diblock copolymers [3]. This method allows for the installation of a variety of functionalities at the block interface, which is a critical requirement for studying and tailoring the properties of polymeric interfaces and creating advanced, multi-functional materials [3].

Precursor for Silicon Carbide (SiC) Ceramics

Oligomers derived from this compound are viable precursors for SiC ceramics. The data show it can be thermally converted into a ceramic material with a high yield (~20% weight residue at 1200°C) [4]. This application leverages the silicon-carbon backbone formed during polymerization and the compound's ability to retain a significant fraction of its mass upon high-temperature pyrolysis, making it a candidate for the production of high-performance SiC fibers, coatings, or matrices [4].

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